Sodium (2S)-2-[(2R)-2-[(R)-(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-ylmethyl]propanamido]-3-phenylpropanoate, commonly known as Monomethylauristatin F sodium, is a synthetic antineoplastic agent. It functions primarily as an inhibitor of tubulin polymerization, making it a potent antimitotic agent. This compound is primarily utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy, enhancing the efficacy of therapeutic agents by delivering cytotoxic payloads directly to cancer cells .
The synthesis of Monomethylauristatin F sodium involves several complex steps typical of peptide synthesis and organic chemistry. The process generally includes:
The molecular formula for Monomethylauristatin F sodium is , with a molecular weight of approximately 753.9 g/mol. The compound features multiple chiral centers, contributing to its stereochemistry which is crucial for its biological activity.
The structural representation includes:
Monomethylauristatin F sodium participates in several key reactions:
The mechanism by which Monomethylauristatin F sodium exerts its effects involves:
Monomethylauristatin F sodium exhibits specific physical and chemical properties:
Monomethylauristatin F sodium has significant applications in:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3